molecular formula C21H30O4 B094885 4-Pregnene-20,21-diol-3,11-dione CAS No. 116-56-3

4-Pregnene-20,21-diol-3,11-dione

Cat. No. B094885
CAS RN: 116-56-3
M. Wt: 346.5 g/mol
InChI Key: UJDLFLAJWMSLEB-RGCRHRMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pregnene-20,21-diol-3,11-dione, also known as Pregnenolone, is a steroid hormone that is synthesized from cholesterol in the adrenal glands, gonads, and liver. It is a precursor to other steroid hormones, including progesterone, testosterone, and estrogen. Pregnenolone has been the subject of scientific research due to its potential therapeutic applications and its role in various physiological processes.

Mechanism Of Action

4-Pregnene-20,21-diol-3,11-dione acts as a neurosteroid, modulating the activity of neurotransmitters in the brain. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and stress. 4-Pregnene-20,21-diol-3,11-dione also acts as a positive allosteric modulator of NMDA receptors, which are involved in learning and memory. Additionally, pregnenolone has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.

Biochemical And Physiological Effects

4-Pregnene-20,21-diol-3,11-dione has a variety of biochemical and physiological effects. It has been shown to increase the synthesis of other steroid hormones, including progesterone, testosterone, and estrogen. 4-Pregnene-20,21-diol-3,11-dione has also been shown to have anti-inflammatory effects and may be beneficial in treating autoimmune diseases. Additionally, pregnenolone has been shown to have neuroprotective properties and may be effective in treating cognitive disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

4-Pregnene-20,21-diol-3,11-dione has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Additionally, it has a relatively low toxicity and is well-tolerated in animal studies. However, there are also limitations to using pregnenolone in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the body. Additionally, the effects of pregnenolone can vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on pregnenolone. One area of interest is the potential therapeutic applications of pregnenolone in treating cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of pregnenolone and its effects on neurotransmitter activity. Another area of interest is the potential role of pregnenolone in treating depression and anxiety. Further studies are needed to determine the optimal dose and route of administration for pregnenolone in these conditions. Finally, research is needed to better understand the long-term effects of pregnenolone on the body and its potential for toxicity.

Synthesis Methods

4-Pregnene-20,21-diol-3,11-dione can be synthesized from cholesterol through a series of enzymatic reactions. The first step involves the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1). The synthesis of pregnenolone can also occur through alternative pathways, including the conversion of 17-hydroxypregnenolone to pregnenolone by the enzyme 17β-hydroxysteroid dehydrogenase.

Scientific Research Applications

4-Pregnene-20,21-diol-3,11-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that pregnenolone may have neuroprotective properties and may be effective in treating cognitive disorders such as Alzheimer's disease. It has also been shown to have anti-inflammatory effects and may be beneficial in treating autoimmune diseases. Additionally, pregnenolone has been studied for its potential role in treating depression and anxiety.

properties

CAS RN

116-56-3

Product Name

4-Pregnene-20,21-diol-3,11-dione

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18?,19+,20-,21-/m0/s1

InChI Key

UJDLFLAJWMSLEB-RGCRHRMLSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(CO)O)C

SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C

Origin of Product

United States

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